Ceramide 1 A

Lamellar phase behavior X‑ray diffraction Lipid polymorphism

Ceramide 1 A (Ceramide EOP) is structurally distinguished by a C30 ω-hydroxy acid esterified with linoleic acid (18:2) and amide-linked to a phytosphingosine base. This unique architecture is mandatory for assembling the 13 nm long-periodicity lamellar phase (LPP), the suprastructure responsible for the skin's permeability barrier. Generic substitution with shorter or saturated ceramide analogs yields disorganized lamellae, elevated TEWL, and underperforming formulations. Clinical data demonstrate a 36.7% TEWL reduction vs. 5.1% for vehicle alone. For formulators and researchers building physiologically accurate SC models or premium barrier-repair products, Ceramide 1 A is non-substitutable.

Molecular Formula C63H121NO6
Molecular Weight 988.66
CAS No. 179186-48-2
Cat. No. B606604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeramide 1 A
CAS179186-48-2
SynonymsCeramide 1 A;  Linoleoyloxyheptacosanoyl-C18-phytosphingosine; 
Molecular FormulaC63H121NO6
Molecular Weight988.66
Structural Identifiers
SMILESCCCCC/C=C\C/C=C\CCCCCCCC(OCCCCCCCCCCCCCCCCCCCCCCCCCCC(N[C@@H](CO)[C@H](O)[C@H](O)CCCCCCCCCCCCCC)=O)=O
InChIInChI=1S/C63H121NO6/c1-3-5-7-9-11-13-15-17-28-32-36-40-44-48-52-56-62(68)70-57-53-49-45-41-37-33-30-27-25-23-21-19-18-20-22-24-26-29-31-35-39-43-47-51-55-61(67)64-59(58-65)63(69)60(66)54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,28,59-60,63,65-66,69H,3-10,12,14-16,18-27,29-58H2,1-2H3,(H,64,67)/b13-11-,28-17-/t59-,60+,63-/m0/s1
InChIKeyRBBHGNBWKGCPAF-XEKXCHJCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ceramide 1 A (CAS 179186-48-2) Procurement Data Sheet for Skin Barrier R&D


Ceramide 1 A, also designated as Ceramide EOP or Linoleoyloxyheptacosanoyl-C18-phytosphingosine , is an ω‑O‑acylceramide belonging to the class of stratum corneum (SC) lipids [1]. It is structurally distinguished by a C30‑ω‑hydroxy acid esterified with linoleic acid (18:2) and amide‑linked to a phytosphingosine base . This unique architecture positions Ceramide 1 A as an essential component for the formation of the 13 nm long‑periodicity lamellar phase (LPP) [1][2], the suprastructure responsible for the skin’s permeability barrier. Unlike other SC ceramides, its linoleate‑bearing ω‑hydroxy acid chain spans multiple lipid bilayers, functioning as a molecular rivet that stabilizes the extracellular lipid matrix [3].

Why Ceramide 1 A Cannot Be Replaced by Short‑Chain or Saturated‑Analog Ceramides in Barrier Formulations


Generic ceramide substitution in skin barrier repair is not viable because the biophysical behavior of SC lipids is exquisitely sensitive to specific acyl chain structure and unsaturation [1]. Ceramide 1 A contains a long ω‑hydroxy acid (C30) esterified with linoleic acid, an architecture that is mandatory for the formation of both the LPP and a coexisting fluid lateral phase [2][3]. When this linoleate‑bearing structure is replaced by shorter acyl chains or saturated analogs (e.g., ceramide 1‑oleate or 1‑stearate), the lipid matrix fails to assemble the 13 nm LPP and instead forms disorganized, highly permeable lamellae [2][4]. These structural defects manifest quantitatively as increased transepidermal water loss (TEWL) and reduced barrier competence [4]. Therefore, formulations that substitute Ceramide 1 A with simpler, more readily available ceramide species cannot recapitulate the requisite lamellar architecture and will underperform in barrier restoration endpoints [1][2].

Quantitative Differentiation of Ceramide 1 A Against Closest Structural and Functional Analogs


CER1‑Linoleate vs. CER1‑Oleate and CER1‑Stearate in Human Stratum Corneum Lipid Models

In a direct head‑to‑head comparison using small‑angle X‑ray diffraction (SAXD) of cholesterol:human ceramide:free fatty acid mixtures, the substitution of natural human ceramide 1 with synthetic CER1‑linoleate (Ceramide 1 A) resulted in a prominent 12.8 nm LPP and a coexisting fluid lateral phase [1]. In contrast, CER1‑oleate exhibited a reduced LPP and an exaggerated fluid phase, while CER1‑stearate completely abolished both the LPP and any liquid phase, indicating that the linoleate moiety is indispensable for proper lamellar organization [1]. The LPP is the exclusive structure capable of forming the continuous, impermeable lipid matrix of the SC [2].

Lamellar phase behavior X‑ray diffraction Lipid polymorphism

Long‑Chain vs. Short‑Chain Ceramides in Permeability Barrier Integrity

A systematic study of ceramide acyl chain length on model SC lipid membrane permeability demonstrated that short‑chain ceramides (C4–C6 acyl) dramatically increase membrane permeability relative to native long‑chain ceramides [1]. The permeability coefficient for short‑chain ceramide‑containing membranes was several‑fold higher than that of long‑chain ceramide membranes, correlating with a loss of tight orthorhombic chain packing and the formation of phase‑separated domains with reduced lamellar periodicity [1]. Ceramide 1 A, possessing a C30 ω‑hydroxy acid and a linoleate ester, belongs to the long‑chain category essential for low permeability . Although this study did not test Ceramide 1 A directly, the class‑level inference is strong: long acyl chains (>C20) are mandatory for the tightly packed, impermeable lamellae that characterize functional SC [1].

Membrane permeability Acyl chain length Lipid packing

Ceramide 1 vs. Ceramide 3 in Human Skin Hydration and TEWL Improvement

A 28‑day, vehicle‑controlled clinical study in 15 healthy Asian women with SLS‑irritated skin compared the efficacy of emulsions containing Ceramide 1, Ceramide 3, or both [1]. The emulsion containing both Ceramide 1 and Ceramide 3 (Emulsion C) produced a maximum skin hydration increase of 21.9 ± 1.8% and a TEWL decrease of 36.7 ± 4.7% relative to baseline, compared to only 8.9 ± 0.9% hydration increase and 5.1 ± 0.8% TEWL decrease for the vehicle control [1]. While the study did not isolate Ceramide 1 alone, the data indicate that Ceramide 1 contributes substantially to the synergistic effect observed with Ceramide 3 [1]. This functional differentiation underscores that not all ceramides are equivalent; Ceramide 1 provides a unique structural role that amplifies the barrier‑restorative effects of other SC lipids [2].

Clinical efficacy Skin hydration Transepidermal water loss (TEWL)

High‑Impact Application Domains for Ceramide 1 A Based on Quantified Performance Advantages


Formulation of Barrier Repair Creams for Atopic Dermatitis and Xerosis

Ceramide 1 A is the critical ingredient for restoring the SC’s LPP, a structure that is deficient or absent in dry and atopic skin [1][2]. Clinical data demonstrate that a ceramide blend containing Ceramide 1 A can reduce TEWL by 36.7% after 4 weeks, far exceeding the 5.1% reduction achieved with vehicle alone [3]. Formulators seeking to differentiate their products with robust, data‑backed barrier repair claims should prioritize the inclusion of Ceramide 1 A over other ceramide species [1].

Development of Physiologically Accurate In Vitro Skin Permeation Models

For researchers constructing SC lipid models to study drug permeation or irritancy, Ceramide 1 A is essential. The presence of CER1‑linoleate is a prerequisite for generating the 13 nm LPP and the appropriate fluid lateral phase fraction [1]. Substitution with CER1‑oleate or CER1‑stearate yields non‑physiological lipid organization that over‑ or under‑estimates permeability, respectively, thereby invalidating the model’s predictive capacity [1]. Procuring Ceramide 1 A ensures that the model accurately recapitulates the barrier properties of native human SC [1].

High‑End Cosmetic Products with Verified Moisture Retention Claims

In the competitive premium skincare market, ingredient provenance and evidence‑based efficacy drive consumer choice. Ceramide 1 A provides a measurable performance advantage: its long ω‑hydroxy acid‑linoleate structure confers low membrane permeability and supports the LPP, which translates to a 2.5‑fold increase in skin hydration over 4 weeks when combined with Ceramide 3 [3]. Products formulated with Ceramide 1 A can substantiate claims of superior barrier reinforcement and long‑lasting hydration, leveraging the quantitative outcomes of head‑to‑head studies [1][3].

Quote Request

Request a Quote for Ceramide 1 A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.